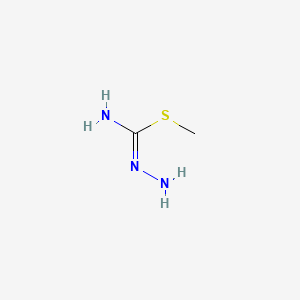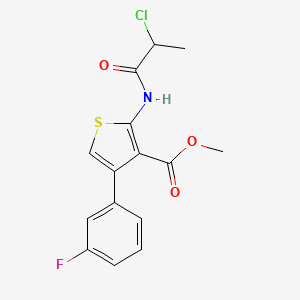![molecular formula C29H34N2O4 B10864841 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10864841.png)
4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamines and diketones under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Oxidation and functionalization: The final steps involve oxidation reactions to introduce the oxo groups and further functionalization to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism by which 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 11-(4-tert-Butyl-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 1-{1-Hydroxy-3-[4-(2-methyl-2-propanyl)phenyl]-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone
Uniqueness
What sets 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid apart from similar compounds is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C29H34N2O4 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
4-[6-(4-tert-butylphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)19-12-10-18(11-13-19)27-26-21(16-29(4,5)17-23(26)32)30-20-8-6-7-9-22(20)31(27)24(33)14-15-25(34)35/h6-13,27,30H,14-17H2,1-5H3,(H,34,35) |
InChI 键 |
OZRYRMPNFHITFC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CCC(=O)O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[(4-propoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10864762.png)

![4-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-quinolinol](/img/structure/B10864765.png)
![3,11-DI(2-Furyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10864775.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864783.png)
![2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10864784.png)

![4-[({[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10864799.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10864802.png)
![ethyl (2E)-2-{[(3,4-dichlorophenyl)amino]methylidene}-3-oxobutanoate](/img/structure/B10864811.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B10864816.png)
![5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864822.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10864832.png)
![N-benzyl-1-[(4-chlorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B10864833.png)
